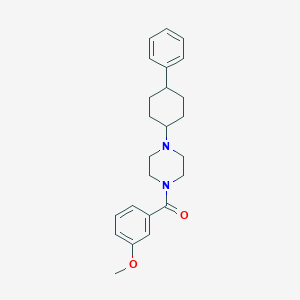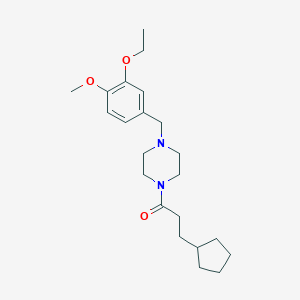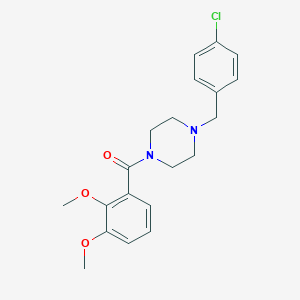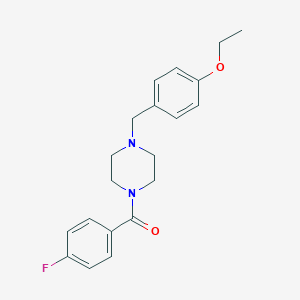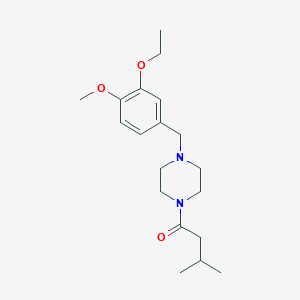![molecular formula C20H20ClF3N2O2 B247536 1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTB or CPTP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized for its ability to modulate certain biological processes.
作用機序
The mechanism of action of CTB involves its interaction with the dopamine D2 receptor and the sigma-1 receptor. CTB has been shown to act as a partial agonist at the dopamine D2 receptor, meaning it can both activate and inhibit the receptor depending on the context. At the sigma-1 receptor, CTB has been shown to act as an agonist, meaning it activates the receptor. The exact mechanisms by which CTB modulates these receptors are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which can affect mood, motivation, and reward processing. CTB has also been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. Additionally, CTB has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
実験室実験の利点と制限
CTB has several advantages for lab experiments. It is a well-characterized compound with high purity and yield, making it easy to obtain and use in experiments. Additionally, its ability to modulate specific receptors makes it a valuable tool for studying the role of those receptors in various physiological and pathological processes. However, CTB also has some limitations. Its effects can be context-dependent, meaning they may vary depending on the experimental conditions. Additionally, its effects on other receptors and signaling pathways are not well understood, which can make interpretation of results more difficult.
将来の方向性
There are several future directions for CTB research. One area of interest is its potential therapeutic applications in neurological disorders such as addiction, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms by which CTB modulates dopamine and sigma-1 receptors, as well as its effects on other receptors and signaling pathways. Finally, CTB could be used as a tool for developing new drugs that target these receptors, potentially leading to more effective and targeted therapies for various disorders.
合成法
The synthesis of CTB involves a series of chemical reactions that result in the formation of the piperazine derivative. The starting materials include 4-chlorophenol, 2-(trifluoromethyl)benzyl chloride, and piperazine. The reaction proceeds through several steps, including acetylation and nucleophilic substitution, to yield the final product. The synthesis of CTB has been optimized for high yield and purity, making it a valuable tool for scientific research.
科学的研究の応用
CTB has been used in scientific research for its ability to modulate certain biological processes. Specifically, it has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological and pathological processes. CTB has been used to study the role of these receptors in addiction, depression, and other disorders. Additionally, CTB has been used to study the effects of dopamine and sigma-1 receptor modulation on neuronal activity and behavior.
特性
製品名 |
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
分子式 |
C20H20ClF3N2O2 |
分子量 |
412.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20ClF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
InChIキー |
UMWIZWHPVGMTDU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
